![molecular formula C15H17Cl2N3 B591465 (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 20028-34-6](/img/structure/B591465.png)
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 20028-34-6 . It has a molecular weight of 310.23 . The compound is solid in physical form and is sealed in dry, room temperature for storage .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H15N3.2ClH/c16-10-15-17-13-8-4-5-9-14 (13)18 (15)11-12-6-2-1-3-7-12;;/h1-9H,10-11,16H2;2*1H . This indicates the presence of 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms in the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.23 . It is a solid at room temperature . The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 384.4±25.0 °C at 760 mmHg and a melting point of 214.5±10.4 °C .Scientific Research Applications
Adjuvant Therapy for Pseudomonas Aeruginosa Infections
The compound has been used in the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors as adjuvant therapy for Pseudomonas aeruginosa infections . The interference with the pqs system, one of three QS systems in P. aeruginosa, results in the reduction of bacterial virulence gene expression and biofilm maturation .
Antibacterial Activity
Imidazole derivatives, including this compound, have shown antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs .
Antimycobacterial Activity
The compound has also shown antimycobacterial activity . This suggests its potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
Imidazole derivatives have demonstrated anti-inflammatory activity . This suggests that they could be used in the development of new anti-inflammatory drugs .
Antitumor Activity
The compound has shown antitumor activity . This indicates its potential use in cancer treatment .
Antidiabetic Activity
Imidazole derivatives have shown antidiabetic activity . This suggests their potential use in the treatment of diabetes .
Anti-allergic Activity
The compound has demonstrated anti-allergic activity . This suggests its potential use in the treatment of allergic reactions .
Antipyretic Activity
Imidazole derivatives have shown antipyretic activity . This suggests their potential use in the treatment of fever .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements associated with the compound are P261-P280-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
Mechanism of Action
Mode of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity . The exact interaction of this specific compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzimidazole derivatives have been associated with antimicrobial activity, suggesting they may interact with pathways related to microbial growth and proliferation .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also suggested to be an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism . These properties could impact the bioavailability of the compound.
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth and proliferation of certain microbes.
Action Environment
It is recommended to store the compound in a sealed container at room temperature , suggesting that exposure to moisture or high temperatures may affect its stability.
properties
IUPAC Name |
(1-benzylbenzimidazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;;/h1-9H,10-11,16H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWMJZHIPOQCFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | |
CAS RN |
20028-34-6 |
Source
|
Record name | 20028-34-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.